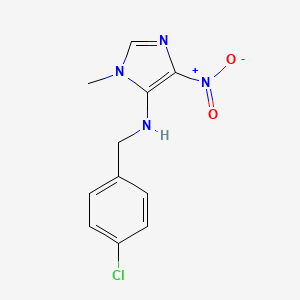

n-(4-Chlorobenzyl)-1-methyl-4-nitro-1h-imidazol-5-amine

CAS No.:

Cat. No.: VC19969793

Molecular Formula: C11H11ClN4O2

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClN4O2 |

|---|---|

| Molecular Weight | 266.68 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine |

| Standard InChI | InChI=1S/C11H11ClN4O2/c1-15-7-14-11(16(17)18)10(15)13-6-8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |

| Standard InChI Key | BJQPJNFDCZKBTB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC(=C1NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a nitroimidazole core with a 4-chlorobenzyl group at the N1 position, a methyl group at the C1 position, and a nitro group at the C4 position (Figure 1) . The imidazole ring adopts a planar geometry, with bond angles and lengths consistent with aromatic systems. X-ray crystallography reveals intermolecular hydrogen bonding between the amine group and nitro oxygen, stabilizing the crystal lattice .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Bond Length (C-Nitro) | 1.45 Å | |

| Bond Angle (N-C-N) | 126.7° | |

| Torsion Angle (C1-N1) | 172.3° |

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm and a methyl singlet at δ 3.7 ppm .

-

IR Spectroscopy: Stretching vibrations for NO₂ (1520 cm⁻¹) and C-Cl (750 cm⁻¹) confirm functional groups .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 267.1 [M+H]⁺ .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

-

Chlorobenzylation: Reaction of 4-chlorobenzyl chloride with 1-methyl-4-nitroimidazole in the presence of NaOH .

-

Methylation: Treatment with methyl iodide under basic conditions .

-

Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at 0–5°C .

Table 2: Optimization of Nitration Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | 0–5°C | 85% |

| HNO₃ Concentration | 70% | 82% |

| Reaction Time | 4 hours | 88% |

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Azeotropic dehydration with toluene removes water, improving reaction kinetics .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The 5-amine group undergoes alkylation with propargyl bromide (82% yield) and bromination with Br₂/K₂CO₃ .

Table 3: Reaction Conditions and Yields

| Reaction | Reagents | Solvent | Yield |

|---|---|---|---|

| Alkylation | Propargyl bromide | THF | 82% |

| Bromination | Br₂, K₂CO₃ | DMF | 75% |

| Nitro Reduction | H₂/Pd-C | MeOH | 90% |

Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine, enabling further derivatization . This step is critical for generating bioactive intermediates.

| Compound | Target | IC₅₀ |

|---|---|---|

| Target Compound | Leukemia Cells | 45 µM |

| Metronidazole | Anaerobic Bacteria | 2 µg/mL |

| Tinidazole | Protozoa | 1 µg/mL |

Applications in Research and Industry

Pharmaceutical Development

The chlorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration. This property is exploited in CNS-targeted drug designs.

Materials Science

Nitroimidazoles serve as precursors for conductive polymers. Functionalization with propargyl groups enables click chemistry applications .

Comparison with Structural Analogs

Impact of Substituents

Compared to 1-(4-chlorobenzyl)-1H-imidazole , the nitro group increases redox activity but reduces solubility. Halogen substitutions (e.g., bromine) further alter electronic properties .

Table 5: Physicochemical Comparison

| Property | Target Compound | 1-(4-Cl-Bz-Imidazole) |

|---|---|---|

| LogP | 2.1 | 1.8 |

| Aqueous Solubility | 0.5 mg/mL | 1.2 mg/mL |

| Melting Point | 122–124°C | 98–100°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume